1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(4-fluorobenzyl)-5-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
1-[5-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(4-FLUOROPHENYL)METHYL]-5-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a cyclopropyl group, an oxadiazole ring, a pyridine ring, a fluorophenyl group, and a pyrazole carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(4-FLUOROPHENYL)METHYL]-5-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursorsCommon reagents used in these reactions include sodium dichloroisocyanurate (SDCI) for oxidation and various amines for coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1-[5-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(4-FLUOROPHENYL)METHYL]-5-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under certain conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium dichloroisocyanurate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxadiazole ring can lead to the formation of nitro derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
1-[5-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(4-FLUOROPHENYL)METHYL]-5-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and other advanced materials.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-[5-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(4-FLUOROPHENYL)METHYL]-5-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to its biological effects. Molecular docking studies and in vitro assays are commonly used to elucidate these mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid
- Sodium 4-[3-(aryl)-1,2,4-oxadiazol-5-yl] propanoates
- Methylenebis-(1,2,4-oxadiazole-3-yl) derivatives
Uniqueness
1-[5-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(4-FLUOROPHENYL)METHYL]-5-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C22H19FN6O2 |
---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(4-fluorophenyl)methyl]-5-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C22H19FN6O2/c1-13-18(21(30)25-10-14-2-7-17(23)8-3-14)12-26-29(13)19-9-6-16(11-24-19)22-27-20(28-31-22)15-4-5-15/h2-3,6-9,11-12,15H,4-5,10H2,1H3,(H,25,30) |
InChI Key |
JILCEIZGALGWEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C2=NC=C(C=C2)C3=NC(=NO3)C4CC4)C(=O)NCC5=CC=C(C=C5)F |
Origin of Product |
United States |
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